N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide
Description
N-[3-(Acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking a 4-bromo-substituted indole moiety to a 3-(acetylamino)phenyl group. The bromine atom at the 4-position of the indole ring enhances electrophilic reactivity and may influence receptor binding affinity, while the acetylamino group on the phenyl ring contributes to hydrogen bonding and solubility. This compound is structurally analogous to several pharmacologically active indole derivatives but distinguishes itself through its unique substitution pattern .
Properties
Molecular Formula |
C19H18BrN3O2 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(4-bromoindol-1-yl)propanamide |
InChI |
InChI=1S/C19H18BrN3O2/c1-13(24)21-14-4-2-5-15(12-14)22-19(25)9-11-23-10-8-16-17(20)6-3-7-18(16)23/h2-8,10,12H,9,11H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
JMDJRETYFSONKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can be achieved through a multi-step process involving the formation of the indole core followed by functional group modifications. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of microwave irradiation has been shown to significantly reduce reaction times in the Fischer indole synthesis, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known to interact with various biological targets, making this compound useful in studying biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. The indole core is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to specific proteins and altering their function, thereby influencing biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The table below compares key structural features and pharmacological properties of the target compound with similar molecules:
Key Observations:
Indole Substitution : The target compound’s 4-bromoindole contrasts with LY303870’s 3-substituted indole, which is critical for NK-1 receptor antagonism . Bromine at the 4-position may enhance steric bulk and electronic effects compared to unsubstituted or 3-substituted indoles.
Side Chain Diversity: The acetylamino phenyl group in the target compound is shared with SNAP-7941 derivatives, which target MCHR1 . However, the absence of a piperidinyl group in the target suggests divergent receptor interactions.
Pharmacological Targets: LY303870 demonstrates nanomolar affinity for NK-1 receptors, with species-specific variations (50-fold lower affinity in rats) .
Functional Group Impact on Bioactivity
- Bromine Substitution: The 4-bromo group in the target compound and ’s analog may increase lipophilicity and membrane permeability compared to non-halogenated indoles. Bromine’s electron-withdrawing effects could also stabilize binding interactions in hydrophobic receptor pockets.
- Acetylamino Phenyl Group: This moiety, present in both the target compound and SNAP-7941, facilitates hydrogen bonding with polar residues in receptor active sites, as seen in MCHR1 antagonists .
Species-Specific Binding Differences
LY303870 exhibits significant species selectivity, with 50-fold lower affinity for rat NK-1 receptors compared to human receptors . This underscores the importance of evaluating the target compound across species if intended for preclinical studies.
Biological Activity
N-[3-(acetylamino)phenyl]-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic organic compound that exhibits a range of biological activities due to its unique structural features, including the presence of an indole ring and a bromine atom. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrN3O2 |
| Molecular Weight | 400.3 g/mol |
| CAS Number | 1219553-01-1 |
| IUPAC Name | This compound |
The structure includes an indole moiety, which is known for its ability to interact with various biological targets, enhancing the compound's potential as a therapeutic agent.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The indole ring allows the compound to mimic tryptophan, facilitating binding to tryptophan-binding sites on proteins. This interaction can modulate enzyme activity and influence metabolic pathways.
- Receptor Binding : The compound may engage with specific receptors, leading to alterations in signaling pathways associated with inflammation and cancer progression.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially making it useful in treating infections.
Anticancer Activity
Research indicates that compounds similar to this compound possess significant anticancer properties. For instance, studies on related indole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. These effects are often attributed to the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Indole derivatives are known to inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
Initial investigations into the antimicrobial properties of this compound indicate effectiveness against several bacterial strains. This activity may be linked to the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Studies
Several case studies have highlighted the biological potential of similar compounds:
- Study on Indole Derivatives : A study evaluated various indole derivatives for their anticancer activity against glioblastoma multiforme and breast adenocarcinoma, revealing IC50 values in the nanomolar range for several compounds, indicating potent cytotoxicity .
- Mechanism Exploration : Research into the mechanism of action demonstrated that brominated indole derivatives could significantly inhibit tumor growth in vivo by inducing apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
